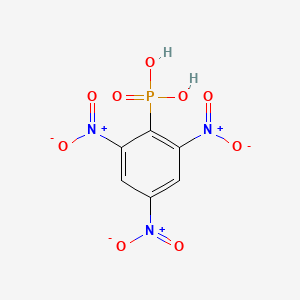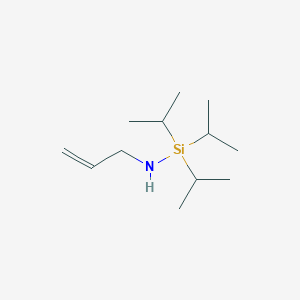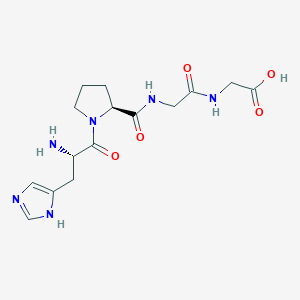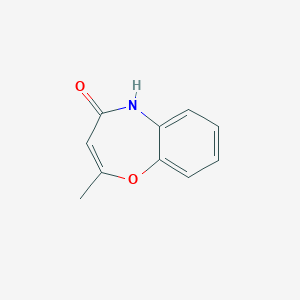![molecular formula C9H18O2S2Si B12565809 {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane CAS No. 182417-47-6](/img/structure/B12565809.png)
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane is an organosilicon compound characterized by the presence of a dithiolane ring and a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane typically involves the reaction of disodium alk-1-ene-1,1-dithiolate with 1,2-dichloroalkanes. This reaction is carried out in a one-pot mode, often in the presence of a solvent such as dimethylformamide (DMF) or water. The reaction conditions include refluxing the mixture with vigorous stirring for several hours to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase-transfer catalysts such as triethylbenzylammonium chloride (TEBAC) or tetrabutylammonium bromide (TBAB) can enhance the efficiency of the reaction. Additionally, environmentally friendly methods that avoid toxic solvents and catalysts are being developed to improve the sustainability of the production process .
化学反应分析
Types of Reactions
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, OsO₄, chromium trioxide (CrO₃).
Reducing agents: H₂/Ni, H₂/Rh, sodium borohydride (NaBH₄).
Nucleophiles: RLi, RMgX, RCuLi.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can result in the formation of various organosilicon compounds .
科学研究应用
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
作用机制
The mechanism of action of {[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane involves its interaction with molecular targets through its dithiolane ring and trimethylsilyl group. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of its functional groups .
相似化合物的比较
Similar Compounds
1,3-Dithiolanes: Compounds with a similar dithiolane ring structure but different substituents.
1,3-Dithianes: Analogous compounds with a six-membered ring containing two sulfur atoms.
1,3-Dithietanes: Compounds with a four-membered ring containing two sulfur atoms
Uniqueness
{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane is unique due to the presence of both a dithiolane ring and a trimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
属性
CAS 编号 |
182417-47-6 |
|---|---|
分子式 |
C9H18O2S2Si |
分子量 |
250.5 g/mol |
IUPAC 名称 |
2-(1,3-dithiolan-2-ylidene)ethoxymethoxy-trimethylsilane |
InChI |
InChI=1S/C9H18O2S2Si/c1-14(2,3)11-8-10-5-4-9-12-6-7-13-9/h4H,5-8H2,1-3H3 |
InChI 键 |
QDACRICCZKMHTA-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OCOCC=C1SCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Silacyclobutane, 1-[[1-[(1,1-dimethylethyl)thio]ethenyl]oxy]-1-methyl-](/img/structure/B12565729.png)
![(4S)-4-[(Benzylsulfanyl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B12565735.png)


![6-(4-Methylphenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565754.png)
![Benzene, 1-iodo-2-[(phenylsulfonyl)methyl]-](/img/structure/B12565759.png)



![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)

